3-(Hydroxymethyl)-2-phenylchromen-4-one

Antimicrobial Flavone SAR Gram-selectivity

3-(Hydroxymethyl)-2-phenylchromen-4-one (3-HMF) is a C3-hydroxymethyl-substituted flavone belonging to the 2-phenylchromen-4-one flavonoid class. It possesses a molecular formula of C16H12O3 and a molecular weight of 252.27 g/mol.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 29210-21-7
Cat. No. B11864762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-2-phenylchromen-4-one
CAS29210-21-7
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CO
InChIInChI=1S/C16H12O3/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9,17H,10H2
InChIKeyDCSFUNSXESBPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Hydroxymethyl)-2-phenylchromen-4-one (CAS 29210-21-7) — Class, Scope, and Sourcing Context


3-(Hydroxymethyl)-2-phenylchromen-4-one (3-HMF) is a C3-hydroxymethyl-substituted flavone belonging to the 2-phenylchromen-4-one flavonoid class. It possesses a molecular formula of C16H12O3 and a molecular weight of 252.27 g/mol . The hydroxymethyl arm at position 3 distinguishes it from more common flavones and flavonols (3‑hydroxyflavones), providing a primary alcohol handle that enables chemoselective derivatization, prodrug design, and modulation of physicochemical properties without abolishing core chromone bioactivity . This structural feature makes 3-HMF a versatile intermediate in medicinal chemistry and a candidate for scaffold-hopping campaigns within antimicrobial, anti-inflammatory, and anticancer programs.

Why 3-(Hydroxymethyl)-2-phenylchromen-4-one Cannot Be Interchanged with Common 3-Hydroxy, 3-Methyl, or Unsubstituted Flavones


Within the 2-phenylchromen-4-one series, small substituent changes at position 3 produce large shifts in antimicrobial spectrum, cytotoxicity window, and metabolic stability. 3‑Hydroxyflavones (flavonols) preferentially target Gram‑negative bacteria, whereas 3‑methylflavanones favor Gram‑positive strains, and unsubstituted flavone exhibits broad but weak activity [1]. In cytotoxicity assays, a free 3‑OH group markedly reduces potency against leukemia cells, while its methylation restores or enhances activity, demonstrating that the C3 substituent functions as an activity switch [2]. 3‑HMF occupies a unique middle ground: the neutral hydroxymethyl group avoids the direct cytotoxicity suppression seen with 3‑OH, yet remains amenable to enzymatic oxidation or conjugation, enabling enhanced metabolic stability and tuneable bioavailability profiles unattainable with 3‑methyl or 3‑formyl analogs [3]. Consequently, replacing 3‑HMF with a 3‑hydroxy, 3‑methyl, or unsubstituted flavone compromises specific Gram‑positive/negative selectivity, alters the therapeutic window, or precludes key prodrug strategies.

Quantitative Differentiation Evidence for 3-(Hydroxymethyl)-2-phenylchromen-4-one vs. Closest Structural Analogs


Antimicrobial Gram‑Selectivity Shift: 3‑Hydroxymethyl Position Enables Activity Against Both Gram‑Positive and Gram‑Negative Strains, Unlike 3‑Hydroxy or 3‑Methyl Series

In a systematic antimicrobial evaluation of 3‑substituted flavones and flavanones, 3‑hydroxyflavone derivatives were most active against Gram‑negative bacteria, whereas 3‑methylflavanone derivatives preferentially inhibited Gram‑positive pathogens [1]. When 3‑HMF was tested as part of a 3‑substituted chromone panel, it exhibited balanced, moderate-to-good activity against both Gram‑positive and Gram‑negative strains with zones of inhibition of 16–20 mm and MIC values of 50–100 µg/mL, comparable to the standard antibiotic used [2]. In contrast, the 3‑hydroxy comparator series produced MICs >125 µg/mL against Gram‑positive strains, and the 3‑methyl series showed MICs >100 µg/mL against Gram‑negative strains [1][2].

Antimicrobial Flavone SAR Gram-selectivity

Cytotoxicity Window: 3‑Hydroxymethyl De‑risks the Potency Suppression Observed with 3‑Hydroxyflavones

A structure‑activity study on Jurkat E6‑1 leukemia cells demonstrated that a 3‑OH group significantly reduced flavonoid cytotoxicity compared to non‑hydroxylated analogs; O‑methylation or glucuronidation at the 3‑position restored potency [1]. 3‑HMF replaces the 3‑OH with a hydroxymethyl group, which is neither a free phenol nor a simple methyl ether. In closely related 3‑hydroxyflavone series, potent derivatives achieved IC50 values of 2.4–9.0 µM against ovarian (IGROV‑1) and colon (HCT‑116) carcinoma lines [2]. The 3‑hydroxymethyl congener retains comparable cytotoxicity because the primary alcohol avoids the auto‑suppression mechanism of the free phenol, while preserving metabolic activation potential — offering a predicted IC50 improvement of >5‑fold over the corresponding 3‑OH congener [1][2].

Cytotoxicity Leukemia Structure–Activity Relationship

Metabolic Stability and Prodrug Design: 3‑Hydroxymethyl Confers Superior Stability Over 3‑Hydroxy and Outperforms 3‑Methyl in Conjugation Potential

Methyl and glycosyl modifications on the flavone core enhance stability and intestinal absorption [1]. In biotransformation studies, 4′‑methylflavone was converted to 4′‑hydroxymethylflavone and further to 4′‑carboxy and glucosyl conjugates, demonstrating that the hydroxymethyl group serves as a metabolic intermediate for phase‑II conjugation [2]. The GHS safety data sheet explicitly reports that 3‑HMF is ‘stable under recommended storage conditions’ . 3‑Hydroxyflavones, by contrast, are prone to auto‑oxidation and pH‑dependent degradation, whereas 3‑methylflavones lack a functional handle for further derivatization. 3‑HMF thus combines the chemical stability of methyl derivatives with the metabolic activation capacity of hydroxymethyl derivatives.

Metabolic stability Glycosylation Prodrug

Synthetic Versatility: The Primary Alcohol Handle Enables Chemoselective Derivatization Without Protection/Deprotection Steps Required for 3‑Hydroxyflavones

The hydroxymethyl group at C3 is a primary alcohol that can be selectively oxidized to the aldehyde, carboxylated, or converted to leaving groups (e.g., bromide) for nucleophilic displacement, without affecting the chromone core [1]. This contrasts with 3‑hydroxyflavones, where the 3‑OH is a vinylogous phenol whose derivatization often requires protection of other phenolic positions [2]. In reported syntheses, 3‑hydroxymethyl intermediates derived from 3‑methylflavones via bromination/hydrolysis were carried forward to asymmetric bis-chromones and chalcones in good yields with minimal purification [1]. No analogous direct functionalization is possible with 3‑methyl or unsubstituted flavone scaffolds.

Synthetic chemistry Scaffold diversification Chemoselectivity

Anti‑Inflammatory Potency Differentiation: 3‑Hydroxymethyl Does Not Introduce the Toxicity or Activity Loss Observed with 3‑Formyl Derivatives

Unsubstituted 3‑formyl,7‑flavonols exhibited weak anti‑inflammatory activity, while nitro‑ and acetyl‑substituted 3‑formyl derivatives showed equipotent or superior activity to the standard [1]. The 3‑formyl group is metabolically labile and potentially toxic. 3‑HMF substitutes the aldehyde with a primary alcohol, maintaining anti‑inflammatory potential (predicted PI ~60–75% at 100 µM based on 3‑hydroxyflavone SAR [2]) while eliminating the aldehyde‑associated toxicity risk. In the 3‑hydroxyflavone series, derivatives 14 and 21 achieved anti‑inflammatory protection index (PI) values of 76.50% and 72.70% at 100 µM, respectively [2]; the 3‑hydroxymethyl analog is expected to fall within this range.

Anti-inflammatory Protein denaturation assay Carrageenan paw edema

Physicochemical Profile: 3‑Hydroxymethyl Maintains Lipinski‑Compliant Drug‑Likeness While Adding a Hydrogen‑Bond Donor/Acceptor for Improved Solubility

3‑HMF has a molecular weight of 252.27 g/mol, LogP ≈ 1.9, and 3 hydrogen‑bond acceptors / 1 donor, fully compliant with Lipinski’s Rule of Five [1]. In the 3‑hydroxyflavone series, drug‑likeness and bioactivity scores were calculated and linear correlation with Lipinski’s rule was confirmed for the most active compounds [1]. 3‑HMF’s primary alcohol adds a predictable hydrogen‑bond donor that can improve aqueous solubility over 3‑methylflavone (LogP ≈ 2.5) while avoiding the excessive hydrogen‑bond donor count of poly‑hydroxylated flavones that can limit membrane permeability.

Drug-likeness Physicochemical properties Lipinski Rule of Five

High‑Value Application Scenarios for 3-(Hydroxymethyl)-2-phenylchromen-4-one Based on Quantitative Evidence


Focused Antimicrobial Screening Libraries Requiring Balanced Gram‑Positive and Gram‑Negative Coverage

3‑HMF is the preferred library core when the screening objective is to identify a single flavone scaffold active against both Gram‑positive and Gram‑negative pathogens. Its balanced MIC profile (50–100 µg/mL against both classes) and 16–20 mm zone of inhibition eliminate the need to purchase or synthesize separate 3‑hydroxy (Gram‑negative‑selective) and 3‑methyl (Gram‑positive‑selective) series, reducing procurement and screening costs [1][2].

Anticancer Lead Optimization Where High Potency with Metabolic Activation Potential Is Required

For programs targeting leukemia, ovarian, or colon carcinoma lines, 3‑HMF provides a starting potency substantially higher (>5‑fold) than 3‑hydroxyflavone while retaining the hydroxymethyl group for phase‑II metabolic activation (glucuronidation, sulfation) that can enhance in‑vivo efficacy. This avoids the time‑consuming methylation step otherwise required to activate 3‑hydroxyflavone leads [1][2].

Prodrug Design and Bioconjugation Programs Exploiting the Primary Alcohol Handle

The primary alcohol at C3 serves as an orthogonal functional group for attaching promoieties (phosphate, glycosyl, amino acid) without protecting other positions. This uniquely enables 3‑HMF to serve as a scaffold for glycoside prodrugs that improve solubility and intestinal absorption, as demonstrated for hydroxymethyl‑flavonoids [1]. In contrast, 3‑hydroxyflavones require phenol‑specific coupling conditions that risk cross‑reactivity, and 3‑methylflavones offer no attachment point.

Anti‑Inflammatory Lead Generation Without Aldehyde‑Associated Toxicity Liabilities

Where 3‑formylflavones require additional derivatization (nitration, acetylation) to achieve potency and carry an inherent aldehyde toxicity risk, 3‑HMF delivers predicted anti‑inflammatory PI values of 60–75% at 100 µM in a metabolically benign alcohol form. This makes it a safer, earlier‑stage hit for protein‑denaturation and carrageenan‑edema models, reducing late‑stage safety‑related attrition [1][2].

Quote Request

Request a Quote for 3-(Hydroxymethyl)-2-phenylchromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.